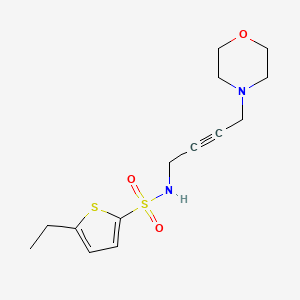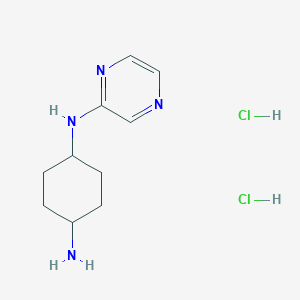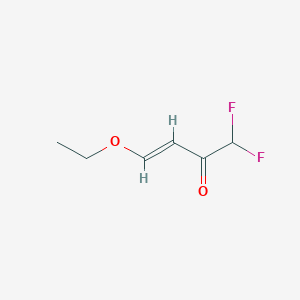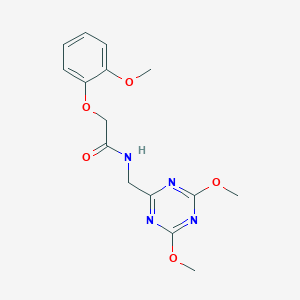
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, also known as AG-221, is a small molecule inhibitor that targets the mutated isocitrate dehydrogenase 2 (IDH2) enzyme. IDH2 mutations are commonly found in acute myeloid leukemia (AML) patients and AG-221 has shown promising results in preclinical and clinical studies.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis and study of compounds related to 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide have revealed promising applications in medicinal chemistry, particularly in the search for new therapeutic agents. For instance, research has shown that structurally similar compounds exhibit notable antitumor activity. A specific compound synthesized through the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine demonstrated inhibitory effects on the proliferation of cancer cell lines (Hao et al., 2017). Such findings underscore the potential of indolizine derivatives in cancer research.
Antimicrobial and Anti-inflammatory Applications
Further extending the scope of applications, another study highlighted the synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which showcased excellent in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. The molecular docking studies supported the in vitro anticancer activity, suggesting these compounds as versatile therapeutic agents (Mahanthesha et al., 2022).
Photoluminescent Materials
Beyond the realm of direct therapeutic applications, indolizine derivatives have also found use in materials science. For example, 6-amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior suggests potential applications in developing new photoluminescent materials for sensors or imaging technologies (Outlaw et al., 2016).
Synthetic Methodologies
In addition to their potential biomedical applications, the methodologies for synthesizing indolizine derivatives are of significant interest. Novel synthetic routes have been developed to efficiently create indolizine-based compounds, such as the one-pot domino reaction for producing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. These synthetic strategies enhance the accessibility of indolizine derivatives for further research and development (Ziyaadini et al., 2011).
properties
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-13-16(24)5-4-6-17(13)27-23(30)19-18-7-2-3-12-28(18)21(20(19)26)22(29)14-8-10-15(25)11-9-14/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJTIYHXKHHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2809579.png)

![(5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B2809583.png)
![1-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2809584.png)
![N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2809585.png)

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809587.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2809588.png)

![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)
